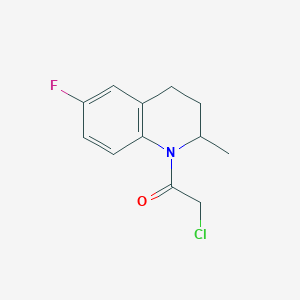

2-Chloro-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone

説明

Overview of Quinoline Chemistry

Quinoline represents a fundamental heterocyclic aromatic organic compound with the chemical formula C9H7N, characterized by its distinctive bicyclic structure consisting of a benzene ring fused to a pyridine ring. This colorless hygroscopic liquid possesses a strong odor and exhibits unique chemical properties that have made it a cornerstone of heterocyclic chemistry. The compound demonstrates limited solubility in cold water but dissolves readily in hot water and most organic solvents, properties that significantly influence its chemical behavior and synthetic applications.

The chemical structure of quinoline can be systematically described as benzo[b]pyridine or 1-azanaphthalene, containing a nitrogenous aromatic heterocyclic ring that participates in both nucleophilic and electrophilic substitution reactions. As a tertiary base, quinoline exhibits weak basicity and can form salts in the presence of acids, demonstrating reaction patterns similar to both benzene and pyridine. The nitrogen atom's position at the 1-position of the heterocyclic ring portion distinguishes quinoline from its structural isomer isoquinoline, where the nitrogen occupies the 2-position.

Quinoline's physical properties include a density of 1.093 grams per mole, a melting point of negative fifteen degrees Celsius, and a boiling point of 238 degrees Celsius. These characteristics, combined with its ability to absorb water molecules from the environment, contribute to its hygroscopic nature. When aged samples are exposed to light, quinoline undergoes color changes from colorless to yellow and subsequently to brown, indicating photochemical degradation processes.

The synthetic accessibility of quinoline derivatives has been enhanced through numerous named reactions that enable the construction of substituted quinoline scaffolds. These include the Skraup synthesis using ferrous sulfate, glycerol, aniline, nitrobenzene, and sulfuric acid, the Friedländer synthesis employing 2-aminobenzaldehyde and acetaldehyde, and the Combes quinoline synthesis utilizing anilines and β-diketones. Each synthetic approach offers distinct advantages for introducing specific substitution patterns and functional groups onto the quinoline core structure.

Significance of Dihydroquinoline Derivatives

Dihydroquinoline derivatives represent a crucial class of partially saturated quinoline analogs that possess enhanced chemical stability and diverse biological activities compared to their fully aromatic counterparts. These compounds, characterized by the reduction of one double bond within the quinoline ring system, exhibit improved pharmacological properties that have made them valuable targets for medicinal chemistry research. The dihydroquinoline scaffold serves as a more stable alternative to 1,4-dihydropyridines, which suffer from poor stability towards oxidation and hydration reactions.

Recent synthetic developments have demonstrated the versatility of dihydroquinoline derivatives through various catalytic systems and reaction conditions. Sodium trifluoromethanesulfonate and glacial acetic acid have been shown to selectively catalyze the synthesis of dihydroquinoline via Friedländer annulation, providing access to diverse structural analogs. The synthesized dihydroquinoline analogues can be further functionalized through coupling reactions with different amines using appropriate coupling reagents, yielding dihydroquinoline carboxamide derivatives in moderate to good yields.

The biological evaluation of dihydroquinoline derivatives has revealed significant therapeutic potential across multiple disease areas. Comprehensive screening studies have identified compounds with anti-tubercular activity, demonstrating minimum inhibitory concentration values as low as 0.39 and 0.78 micrograms per milliliter against Mycobacterium tuberculosis H37Rv. These active compounds exhibited favorable toxicity profiles and demonstrated good pharmacological properties when evaluated using in-silico absorption, distribution, metabolism, and excretion models.

The incorporation of dihydroquinoline moieties into drug delivery systems has shown particular promise for central nervous system applications. Studies utilizing radiolabeled 1,4-dihydroquinoline carriers have demonstrated rapid penetration into the central nervous system, with complete oxidation to the corresponding quinolinium salt occurring within five minutes. This rapid bioconversion mechanism has been successfully exploited to transport gamma-aminobutyric acid across the blood-brain barrier, resulting in significant alterations of locomotor activity in experimental models.

Introduction to 2-Chloro-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone

The compound this compound represents a sophisticated example of modern heterocyclic chemistry, incorporating multiple functional groups within a dihydroquinoline framework. With the molecular formula C12H13ClFNO and a molecular weight of 241.69 grams per mole, this compound combines structural elements that confer unique chemical and biological properties. The systematic name reflects the presence of a chloroethanone group attached to a fluorinated and methylated dihydroquinoline core structure.

The structural architecture of this compound includes several key features that distinguish it from simpler quinoline derivatives. The 6-fluoro substitution on the quinoline ring system introduces electron-withdrawing effects that can significantly influence the compound's reactivity and biological activity. The 2-methyl group provides steric hindrance and electronic effects that may affect molecular recognition and binding interactions. The 3,4-dihydro reduction of the quinoline ring creates a partially saturated system that offers enhanced chemical stability compared to fully aromatic analogs.

The chloroethanone functional group serves as a reactive electrophilic center that can participate in nucleophilic substitution reactions, making this compound valuable as a synthetic intermediate or building block for more complex molecular architectures. The combination of the chlorine atom's leaving group properties with the carbonyl electrophilicity provides multiple sites for chemical modification and derivatization. This bifunctional nature enables the compound to serve as a versatile precursor for the synthesis of diverse molecular libraries.

The three-dimensional structure and conformational properties of this compound contribute to its potential biological activities and chemical reactivity patterns. The partial saturation of the quinoline ring system alters the planarity and electronic distribution compared to fully aromatic quinolines, potentially leading to improved selectivity and reduced toxicity in biological systems. The strategic placement of the fluorine substituent at the 6-position may enhance lipophilicity and membrane permeability while providing metabolic stability.

Historical Development of Quinoline-Based Research

The historical development of quinoline chemistry traces its origins to the early nineteenth century when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar in 1834, initially naming the compound "leukol" meaning "white oil" in Greek. This seminal discovery established coal tar as the principal source of commercial quinoline and laid the foundation for the extensive research that would follow. The early identification and isolation of quinoline marked the beginning of systematic studies into nitrogen-containing heterocyclic compounds.

Subsequent investigations by French chemist Charles Gerhardt in 1842 contributed significantly to the understanding of quinoline chemistry through his work with alkaloid degradation. Gerhardt obtained a compound by dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide, which he called "Chinoilin" or "Chinolein". Initially, the compounds isolated by Runge and Gerhardt appeared to be distinct isomers due to different reaction behaviors, but German chemist August Hoffmann later recognized that these differences resulted from contamination rather than structural variations.

The medicinal significance of quinoline derivatives became apparent through the study of natural alkaloids, particularly quinine, which was extracted from Cinchona tree bark as an active ingredient in 1820 for malaria treatment. This discovery established the therapeutic potential of quinoline-based compounds and stimulated intensive research into synthetic analogs and derivatives. The structural relationship between quinine and quinoline provided early insights into structure-activity relationships that would guide future drug development efforts.

The twentieth and twenty-first centuries have witnessed exponential growth in quinoline research, with over 200 biologically active quinoline and quinazoline alkaloids now identified. This expansion has been facilitated by advances in synthetic methodology, analytical techniques, and computational chemistry that have enabled the systematic exploration of quinoline chemical space. Modern quinoline research encompasses diverse applications including antimalarial, anticancer, antibacterial, anticonvulsant, cardiotonic, antifungal, antihelmintic, anti-inflammatory, and analgesic agents.

Contemporary quinoline chemistry has evolved to address environmental and sustainability concerns, with researchers developing eco-friendly synthetic approaches that operate at moderate temperatures using environmentally acceptable solvents such as tetrahydrofuran and methylene dichloride. These green chemistry initiatives have produced quinoline derivatives with high yields, short reaction times, and excellent purity while minimizing environmental impact. The integration of microorganisms such as Rhodococcus species for quinoline biodegradation has also contributed to environmental remediation strategies.

The development of quinoline-based research has been significantly enhanced by advances in structure-activity relationship studies and molecular docking investigations that reveal the various active pharmacophores responsible for biological activities. These computational approaches have enabled researchers to strategically design diverse quinoline derivatives for specific therapeutic targets, leading to several quinoline candidates currently under clinical trials for treating various diseases including ferroquine for antimalarial applications, dactolisib for antitumor therapy, and pelitinib as epidermal growth factor receptor tyrosine kinase inhibitors.

特性

IUPAC Name |

2-chloro-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClFNO/c1-8-2-3-9-6-10(14)4-5-11(9)15(8)12(16)7-13/h4-6,8H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNJYMSLQFJRQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1C(=O)CCl)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390074 | |

| Record name | 2-Chloro-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808613 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

544692-44-6 | |

| Record name | 2-Chloro-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Key Steps

The synthesis of this compound typically involves the following steps:

Preparation of the Quinoline Ring

The synthesis begins with a precursor molecule containing a quinoline framework. A common starting material is 6-fluoro-2-methylquinoline, which provides the fluorine and methyl substituents necessary for the target compound.

Reduction to Form the Dihydroquinoline

The quinoline is reduced to its dihydro form, typically using hydrogenation or catalytic reduction methods. This step ensures the formation of the 3,4-dihydroquinoline moiety.

Reaction Conditions:

- Catalyst: Palladium on carbon (Pd/C) or Raney nickel

- Solvent: Ethanol or methanol

- Pressure: Moderate hydrogen pressure (e.g., 50–100 psi)

- Temperature: Room temperature to 50°C

Chlorination

The dihydroquinoline derivative undergoes chlorination at the ethanone side chain using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This introduces the chloro group at the desired position.

Reaction Conditions:

- Reagents: Thionyl chloride (SOCl₂) or PCl₅

- Solvent: Dichloromethane (DCM) or toluene

- Temperature: 0–25°C

- Monitoring: Thin-layer chromatography (TLC)

Acylation

The chlorinated intermediate is reacted with chloroacetyl chloride to form the final product. This step involves nucleophilic substitution at the carbonyl carbon.

Reaction Conditions:

- Reagent: Chloroacetyl chloride

- Base: Triethylamine or pyridine to neutralize HCl byproduct

- Solvent: Dichloromethane or acetonitrile

- Temperature: 0–10°C

Optimizing Reaction Yields

To maximize yield and purity, several factors must be carefully controlled during synthesis:

Solvent Selection

Solvents like dichloromethane and toluene are preferred due to their ability to dissolve both reactants and intermediates effectively.

Temperature Control

Maintaining low temperatures (0–10°C) during chlorination and acylation minimizes side reactions and degradation of sensitive intermediates.

Monitoring Reaction Progress

Thin-layer chromatography (TLC) is commonly used to track reaction progress and ensure completion before proceeding to subsequent steps.

Industrial Considerations

For large-scale production, continuous flow processes may be employed to enhance efficiency:

Automated Reactors

Automated systems allow precise control over reaction parameters such as temperature, pressure, and reagent addition rates.

Summary of Reaction Pathway

| Step | Reagents/Conditions | Product/Intermediate |

|---|---|---|

| Reduction | H₂, Pd/C, ethanol | 6-Fluoro-2-methyl-3,4-dihydroquinoline |

| Chlorination | SOCl₂ or PCl₅, DCM | Chlorinated dihydroquinoline intermediate |

| Acylation | Chloroacetyl chloride, triethylamine | 2-Chloro-1-(6-fluoro-2-methyl-dihydroquinolin)-ethanone |

Challenges in Synthesis

Side Reactions

Uncontrolled reaction conditions can lead to over-chlorination or polymerization of intermediates.

Purity Issues

Impurities may arise from incomplete reactions or degradation of intermediates under harsh conditions.

化学反応の分析

Types of Reactions

Substitution Reactions: The chloro group in the ethanone moiety can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert the ethanone group to an alcohol.

Hydrolysis: The chloroethanone group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.

Major Products

Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include ketones and carboxylic acids.

Reduction: Products include alcohols.

Hydrolysis: Products include carboxylic acids.

科学的研究の応用

Medicinal Chemistry

The compound serves as a building block for synthesizing pharmaceutical agents, particularly those targeting neurological and inflammatory diseases. Its structural features may enhance its interaction with biological targets, making it a candidate for drug development.

Biological Studies

Research has indicated that 2-Chloro-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone exhibits various biological activities:

- Antimicrobial Properties : Studies suggest potential efficacy against bacterial and fungal infections.

- Antiviral Activity : Preliminary findings indicate possible activity against certain viral pathogens.

- Anticancer Properties : Investigations into its ability to inhibit tumor growth and induce apoptosis in cancer cells are ongoing.

Chemical Biology

In chemical biology, this compound is utilized as a probe to study enzyme interactions and cellular pathways. Its unique structure allows for targeted investigations into specific biological mechanisms.

Industrial Applications

The compound may also find applications in developing specialty chemicals and materials with tailored properties for various industrial uses.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound in various cancer cell lines, demonstrating significant cytotoxic effects and potential pathways involved in apoptosis induction.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial activity of this compound against specific bacterial strains revealed promising results, indicating its potential as a therapeutic agent in infectious diseases.

作用機序

The mechanism of action of 2-Chloro-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: The compound could inhibit specific enzymes involved in disease pathways, such as kinases or proteases.

Modulating Receptors: It may interact with cellular receptors, altering signal transduction pathways.

Interfering with DNA/RNA: The compound might bind to nucleic acids, affecting replication or transcription processes.

類似化合物との比較

2-Chloro-1-(6-ethyl-2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone (S8)

- Substituents : Ethyl at position 6 (vs. fluorine in the target compound).

- Synthesis: Prepared via Suzuki-Miyaura coupling of 6-bromo-2-methylquinoline with potassium vinyltrifluoroborate, followed by hydrogenation and chloroacetylation .

2-Chloro-1-(2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone

2-Chloro-1-[6-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-quinolin-1-yl]ethanone (S7)

- Substituents : 4-Methoxyphenylmethyl group at position 4.

- Reactivity: The bulky aromatic substituent may hinder electrophilic reactivity of the 2-chloroethanone group, limiting covalent interactions with biological targets .

Indole and Indoloquinoxaline Derivatives

2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone (9) and 2-Chloro-1-(7-chloro-1H-indol-3-yl)ethanone (10)

- Core Structure: Indole instead of dihydroquinoline.

- Synthesis: Lower yields (23% and 11%) via chloroacetylation under pressurized conditions, indicating challenging synthetic accessibility compared to quinoline analogs .

- Applications: Potential use in antimicrobial or anticancer drug discovery due to indole’s prevalence in bioactive molecules .

2-Chloro-1-(2-methyl-indolo[2,3-b]quinoxalin-6-yl)-ethanone (A4)

- Core Structure: Indoloquinoxaline fused ring system.

- Reactivity: The extended π-conjugation may enhance intercalation with DNA or proteins, suggesting distinct biological targeting compared to dihydroquinoline derivatives .

Tetrazole and Chromen Derivatives

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (22–28)

- Core Structure: Tetrazole ring instead of dihydroquinoline.

- Synthesis: Multi-step process involving tetrazole formation, chloroacetylation, and piperidine substitution. The 2-chloroethanone group facilitates nucleophilic substitution, enabling diversification .

2-Chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone

- Core Structure : Chromen (benzopyran) ring.

- Structural Impact: The oxygen atom in chromen alters electronic properties compared to nitrogen-containing quinolines, affecting reactivity and target selectivity .

Aromatic and Phenoxy-Substituted Derivatives

2-(4-Chlorophenoxy)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1-yl)ethanone

- Substituents: 4-Chlorophenoxy group attached to the ethanone moiety.

2-Chloro-1-(3-chloro-5-fluoro-2-hydroxyphenyl)ethanone

- Core Structure : Hydroxyphenyl group.

- Reactivity: The hydroxyl group enables hydrogen bonding, contrasting with the hydrophobic dihydroquinoline core of the target compound .

生物活性

2-Chloro-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone, with CAS number 544692-44-6, is a compound that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and research findings related to this compound.

Chemical Structure and Properties

The chemical formula for this compound is C12H13ClFNO. The compound features a quinoline core, which is known for its diverse biological activities. The presence of chlorine and fluorine substituents enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen | MIC (mg/mL) | Activity |

|---|---|---|

| Escherichia coli | 0.0195 | Strong antibacterial |

| Staphylococcus aureus | 0.0048 | Strong antibacterial |

| Candida albicans | 0.039 | Moderate antifungal |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

Quinoline derivatives have also been studied for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. Research indicates that such compounds can downregulate pathways associated with inflammation, making them potential therapeutic agents in conditions like arthritis and other inflammatory diseases.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.

- Interaction with Cellular Receptors : The quinoline structure allows for interactions with various receptors involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

- Modulation of Gene Expression : Some studies indicate that quinoline derivatives can alter the expression of genes associated with inflammation and immune response.

Case Studies

A review of literature highlights several case studies where quinoline derivatives were tested for their biological activities:

- Study on Antimicrobial Efficacy : A study evaluated a series of quinoline derivatives against bacterial strains including E. coli and S. aureus, demonstrating that modifications at the nitrogen position significantly affected their antimicrobial potency .

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of quinoline derivatives in animal models of arthritis, showing reduced swelling and pain in treated groups compared to controls .

Q & A

Basic: What are the standard synthetic routes for 2-Chloro-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone?

Methodological Answer:

The compound is typically synthesized via alkylation reactions. A common approach involves reacting a quinoline precursor (e.g., 6-bromo-2-methylquinoline) with vinyltrifluoroborate under palladium catalysis (e.g., Pd(dppf)Cl₂) in a biphasic solvent system (dioxane/H₂O). The reaction proceeds at 120°C under inert gas (N₂), followed by hydrogenation to reduce the vinyl group. Purification via flash chromatography (using gradients of EtOAc in petroleum ether) yields the target compound. Key parameters include catalyst loading (0.1 eq), solvent choice, and reaction time (12–24 hours) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

Optimization involves:

- Catalyst Screening : Testing Pd-based catalysts (e.g., Pd/C vs. Pd(dppf)Cl₂) to enhance coupling efficiency.

- Solvent Systems : Evaluating polar aprotic solvents (e.g., acetone or DCM) for improved solubility of intermediates.

- Temperature Control : Adjusting reaction temperatures (e.g., 60–120°C) to balance reaction rate and side-product formation.

- Purification : Implementing HPLC monitoring to track reaction progress and optimize column chromatography elution profiles.

Refer to biphasic systems (dry acetone/K₂CO₃) and catalytic KI for enhanced alkylation efficiency .

Basic: What analytical techniques confirm the compound’s structure and purity?

Methodological Answer:

- HPLC : Assess purity (>95% by area normalization) and monitor byproducts.

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions (e.g., fluoro and methyl groups on the quinoline ring).

- LC/MS : Validate molecular weight ([M+H]+ peaks) and detect halogen isotopic patterns.

- Elemental Analysis : Verify C, H, N composition to rule out impurities .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation : Compare ¹H NMR with ¹³C DEPT to distinguish overlapping signals (e.g., diastereotopic protons in the 3,4-dihydroquinoline ring).

- Isotopic Labeling : Use ²H or ¹⁹F-labeled analogs to assign ambiguous peaks.

- X-ray Crystallography : Resolve structural ambiguities via single-crystal diffraction (e.g., confirming the spatial arrangement of the chloroethanone group) .

Advanced: How do pH and ionic strength affect biocatalytic reduction of related chloroethanones?

Methodological Answer:

In enzymatic reductions (e.g., using Acinetobacter sp.), pH optima (e.g., pH 7.6) influence enzyme activity and membrane permeability. Ionic strength (0.05–0.2 M phosphate buffer) minimally impacts stereoselectivity but affects reaction yield. Experimental design should include:

- pH Screening : Test buffers (pH 6.0–8.0) to identify optimal activity.

- Ionic Strength Titration : Adjust NaCl or KCl concentrations to stabilize enzyme-substrate interactions without denaturation.

Reference studies on asymmetric reductions showing >99.9% enantiomeric excess under optimized conditions .

Basic: What physicochemical properties influence experimental handling?

Methodological Answer:

- Lachrymatory Nature : Use fume hoods and protective gear due to tear-inducing vapors.

- Solubility : Prefer polar solvents (DCM, acetone) for reactions; avoid prolonged exposure to moisture.

- Thermal Stability : Monitor decomposition above 256°C (boiling point) during distillation .

Advanced: What strategies determine crystal structures of derivatives?

Methodological Answer:

- Single-Crystal Growth : Use slow evaporation from EtOAc/hexane mixtures.

- Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) for high-resolution diffraction.

- Refinement : Apply SHELXL for structure solution, validating bond lengths/angles against DFT calculations. Example: Crystallographic data for 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone (CCDC 1021962) .

Advanced: How to design experiments assessing helicase inhibition potential?

Methodological Answer:

- Scout Fragment Screening : Use covalent "scout" fragments (e.g., chloroethanone derivatives) to target allosteric helicase sites.

- Kinetic Assays : Measure IC₅₀ values via ATPase activity inhibition (e.g., using malachite green phosphate detection).

- Covalent Binding Validation : Perform mass spectrometry to confirm adduct formation with catalytic cysteine residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。